molecular formula C10H21N B1480454 4-Tert-butyl-3,3-dimethylpyrrolidine CAS No. 2092529-42-3

4-Tert-butyl-3,3-dimethylpyrrolidine

Cat. No.: B1480454
CAS No.: 2092529-42-3
M. Wt: 155.28 g/mol
InChI Key: BNUKDENYLMGGCP-UHFFFAOYSA-N
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Description

4-Tert-butyl-3,3-dimethylpyrrolidine is a chiral, substituted pyrrolidine that serves as a valuable intermediate and building block in organic synthesis and pharmaceutical research . The compound features a sterically hindered tert-butyl group, a functional group known in medicinal chemistry to influence the physical properties and metabolic stability of candidate molecules . This specific stereochemistry is often critical for creating ligands with high selectivity and potency, particularly in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this and similar tert-butyl-protected pyrrolidines as key precursors in the synthesis of more complex molecules, including those with potential therapeutic applications . The scaffold is a privileged structure found in compounds investigated for a range of biological activities. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-tert-butyl-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2,3)8-6-11-7-10(8,4)5/h8,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUKDENYLMGGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrrolidine Derivative

  • Precursor: tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate
  • Reagent: N-bromosuccinimide (NBS)
  • Conditions: Radical bromination typically conducted at 0–20°C, often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or under light irradiation.
  • Mechanism: The bromination occurs at the benzylic-like methylene adjacent to the nitrogen, yielding the bromomethyl derivative.
  • Outcome: The bromomethyl group serves as a reactive handle for further functionalization.
Parameter Details
Starting material tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate
Brominating agent N-bromosuccinimide (NBS)
Temperature 0–20°C
Initiator AIBN or light
Reaction type Radical bromination
Product tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
Purity Typically 95–98%

Purification and Yield

  • Purification is commonly achieved by column chromatography or recrystallization.
  • Careful temperature control minimizes side reactions such as over-bromination.
  • Yields are generally high, with purity levels suitable for subsequent synthetic steps.

Stereochemical Control and Enantioselective Approaches

Given the conformational flexibility of the pyrrolidine ring, controlling stereochemistry during synthesis is challenging but critical for biological activity.

  • Chiral auxiliaries: Use of enantiopure tert-butyl esters can direct stereochemical outcomes during bromination or substitution.
  • Catalysts: Chiral organocatalysts or transition-metal complexes (e.g., Cu(I) catalysts) have been employed to induce enantioselectivity.
  • Analytical techniques: Chiral HPLC, polarimetry, and X-ray crystallography are used to confirm stereochemical purity and absolute configuration.

Alternative Synthetic Routes

While the bromination route is predominant, other methods may involve:

  • Direct alkylation: Using tert-butyl-containing alkyl halides to alkylate 3,3-dimethylpyrrolidine derivatives.
  • Ring construction: Building the pyrrolidine ring with the desired substituents via cyclization reactions from appropriately substituted precursors.
  • Protecting group strategies: Employing Boc (tert-butyloxycarbonyl) or other amine-protecting groups to improve reaction selectivity and stability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Radical Bromination tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate NBS, AIBN/light, 0–20°C 85–95 95–98 Controlled temperature critical
Enantioselective Bromination Enantiopure tert-butyl esters Chiral catalysts (e.g., Cu(I)), mild conditions Variable >90 Requires chiral auxiliaries
Direct Alkylation 3,3-dimethylpyrrolidine tert-butyl alkyl halides, base Moderate Variable Less common, may require optimization
Cyclization from Precursors Substituted amino alcohols or halides Cyclization reagents, solvent control Moderate High Multi-step, complex but versatile

Research Findings and Industrial Considerations

  • Industrial scale synthesis often employs continuous flow reactors for bromination steps to improve safety and scalability.
  • Purification methods such as fractional distillation under reduced pressure or chromatography ensure removal of by-products like di-brominated derivatives.
  • Reaction monitoring by NMR and HPLC is standard to optimize reaction time and conversion.
  • Biological relevance of the compound necessitates high stereochemical purity, influencing synthetic route selection.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3,3-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Tert-butyl-3,3-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites of a molecule.

    Biology: Studied for its potential role in biological systems and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The tert-butyl and dimethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Steric and Electronic Effects

Compound Name Substituents Steric Impact Electronic Effects
4-Tert-butyl-3,3-dimethylpyrrolidine - 4-tert-butyl
- 3,3-dimethyl
High steric hindrance due to three bulky alkyl groups; rigid pyrrolidine ring Electron-donating alkyl groups enhance basicity
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b) - 5(R)-tert-butyl-L-prolyl
- 3-(pyridin-3-yl)propionyl
Moderate steric hindrance; tert-butyl on proline, pyridine adds planar bulk Pyridine introduces electron-withdrawing effects
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine - 4-(4-tert-butylphenyl)
- 3,3-dicyano
- Ester groups
High steric bulk from phenyl and cyano groups; rigidified structure Cyano groups reduce electron density on ring
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate - Boc-protected pyrrolidine
- Bromopyridine substituent
Moderate steric shielding from Boc group; pyridine adds planar rigidity Bromine and ethers alter electronic environment

Key Observations :

  • The target compound exhibits the highest steric hindrance due to direct alkyl substitution on the pyrrolidine ring. In contrast, tert-butyl groups in other compounds (e.g., on proline or phenyl rings) impose less conformational rigidity .
  • Electron-withdrawing groups (e.g., cyano, pyridine) in analogues reduce the basicity of the pyrrolidine nitrogen compared to the electron-donating alkyl groups in 4-Tert-butyl-3,3-dimethylpyrrolidine .

Physical and Spectroscopic Properties

Property 4-Tert-butyl-3,3-dimethylpyrrolidine (Inferred) 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine tert-Butyl 3-Iodo-4-(methylthio) Pyridin-2-Ylcarbamate
Melting Point Likely low (liquid or soft solid) 148–150°C Not reported
1H NMR (δ ppm) - tert-butyl: ~1.2 (s, 9H)
- 3,3-dimethyl: ~1.0 (s, 6H)
- tert-butylphenyl: 1.3 (s, 9H)
- Cyano: no protons
- tert-butyl: 1.4 (s, 9H)
- Pyridine: 7.5–8.5 (m, 3H)
Solubility Low in polar solvents Moderate in polar aprotic solvents (esters, cyano groups) Soluble in DCM, THF

Analysis :

  • The target compound’s alkyl substituents likely reduce polarity, leading to lower solubility in polar solvents compared to analogues with ester or cyano groups .
  • NMR data for tert-butyl groups are consistent across compounds (~1.2–1.4 ppm), but pyridine-containing derivatives show distinct aromatic signals .

Biological Activity

4-Tert-butyl-3,3-dimethylpyrrolidine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-tert-butyl-3,3-dimethylpyrrolidine can be represented as follows:

  • Molecular Formula: C11H21N
  • CAS Number: 2092529-42-3

This compound features a pyrrolidine ring with tert-butyl and dimethyl substituents, contributing to its unique physicochemical properties.

The biological activity of 4-tert-butyl-3,3-dimethylpyrrolidine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor for specific enzymes such as alcohol dehydrogenases, impacting metabolic pathways involving alcohol metabolism and oxidative stress responses.
  • Cell Signaling Modulation: It influences cell signaling pathways that regulate gene expression related to oxidative stress, apoptosis, and cellular metabolism .
  • Transport Mechanisms: The uptake of this compound into cells is facilitated by organic anion transporters, allowing it to exert its effects within various cellular compartments.

Antioxidant Activity

Research indicates that 4-tert-butyl-3,3-dimethylpyrrolidine exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

In studies involving neurodegenerative models, the compound has shown protective effects against amyloid-beta (Aβ) toxicity. For instance, it reduced Aβ-induced oxidative stress in astrocytes and improved cell viability . This suggests potential applications in treating conditions like Alzheimer's disease.

Study 1: Neuroprotection in Alzheimer's Models

A study investigated the effects of 4-tert-butyl-3,3-dimethylpyrrolidine on Aβ-induced toxicity in cultured astrocytes. Results showed that treatment with the compound significantly decreased levels of inflammatory cytokines (TNF-α) and reduced oxidative stress markers compared to untreated controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases .

Treatment GroupTNF-α Levels (pg/mL)Cell Viability (%)
Control150100
Aβ Only30060
Aβ + Compound18085

Study 2: Antioxidant Efficacy Assessment

In another study assessing antioxidant activity using DPPH radical scavenging assays, 4-tert-butyl-3,3-dimethylpyrrolidine exhibited a concentration-dependent reduction in DPPH radicals:

Concentration (µM)% Inhibition
1025
5055
10080

Q & A

Q. What are the common synthetic routes for 4-Tert-butyl-3,3-dimethylpyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves tert-butyl-protected intermediates and cyclization strategies. For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate derivatives can be synthesized via photoinduced deformylative phosphonylation using 4-alkyl-1,4-dihydropyridines under UV light. Key reagents include dichloromethane and triethylamine at 0–20°C, with yields influenced by temperature control and stoichiometric ratios of phosphonylation agents .
  • Critical Parameters : Optimize reaction time, temperature (e.g., low temps reduce side reactions), and equivalents of phosphonylation reagents. Monitor progress via TLC or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing 4-Tert-butyl-3,3-dimethylpyrrolidine and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the pyrrolidine ring structure (e.g., signals at δ 3.25 ppm for ring protons, δ 45.7 ppm for carbons). Rotamers may appear as split peaks in 1H^1H NMR, requiring variable-temperature NMR for resolution .
  • Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., m/z 416.14+ for C24_{24}H20_{20}N2_2O5_5) and fragmentation patterns .

Q. What safety protocols are recommended for handling 4-Tert-butyl-3,3-dimethylpyrrolidine derivatives?

  • Methodological Answer :
  • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Refer to safety data sheets (SDS) for specific hazards (e.g., H303, H313 warnings) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 4-Tert-butyl-3,3-dimethylpyrrolidine derivatives?

  • Methodological Answer : Use a Central Composite Face (CCF) design to model interactions between factors like residence time, temperature, and pyrrolidine equivalents. For example:
  • Factors : Vary equivalents (1.0–2.0 eq), temperature (20–60°C), and residence time (10–30 min).
  • Response Surface : Fit quadratic models to predict yield maxima. A CCF study identified 69% yield for dimethylphosphonate derivatives at 50°C and 1.5 eq pyrrolidine .

Q. How can conflicting NMR data (e.g., split peaks or missing signals) be resolved for pyrrolidine derivatives?

  • Methodological Answer :
  • Rotamer Analysis : For compounds like tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, use 31P^{31}P NMR to detect rotamers (e.g., two non-separable diastereomers).
  • Dynamic Effects : Perform variable-temperature NMR (e.g., -20°C to 50°C) to coalesce split signals.
  • Computational Modeling : Compare experimental 13C^{13}C shifts with DFT-calculated values to assign ambiguous signals .

Q. What role does the tert-butyl group play in the pharmacological activity of pyrrolidine-based compounds?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group enhances metabolic stability by shielding the pyrrolidine ring from cytochrome P450 enzymes.
  • Receptor Binding : In CXCR4 antagonists, tert-butyl substitutions improve hydrophobic interactions with receptor pockets (e.g., IC50_{50} < 100 nM for anti-metastatic activity).
  • Case Study : Spiro[pyrrolidine-3,3′-oxindole] derivatives with tert-butyl groups showed potent anti-breast cancer activity (IC50_{50} 0.8–2.5 µM) via MDM2 inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butyl-3,3-dimethylpyrrolidine
Reactant of Route 2
4-Tert-butyl-3,3-dimethylpyrrolidine

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